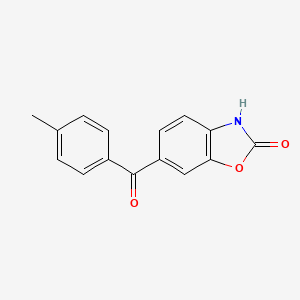

6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one

CAS No.: 70735-87-4

Cat. No.: VC3044755

Molecular Formula: C15H11NO3

Molecular Weight: 253.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70735-87-4 |

|---|---|

| Molecular Formula | C15H11NO3 |

| Molecular Weight | 253.25 g/mol |

| IUPAC Name | 6-(4-methylbenzoyl)-3H-1,3-benzoxazol-2-one |

| Standard InChI | InChI=1S/C15H11NO3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12-13(8-11)19-15(18)16-12/h2-8H,1H3,(H,16,18) |

| Standard InChI Key | HFTFMOWTQYXGMC-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=O)O3 |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=O)O3 |

Introduction

Structure and Properties of 6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one

6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one is characterized by a distinctive chemical structure featuring a 2,3-dihydro-1,3-benzoxazol-2-one core (also known as benzoxazolinone) with a 4-methylbenzoyl group attached at the C(6) position. The molecular formula of this compound is C₁₅H₁₁NO₃, with a calculated molecular weight of approximately 253.25 g/mol. The structural configuration includes a benzene ring fused with a 2-oxazolone ring, forming the benzoxazolone scaffold, with a carbonyl group linking this core to a p-tolyl (4-methylphenyl) group at the 6-position. This arrangement creates a molecule with multiple functional groups capable of diverse interactions with biological targets, including hydrogen bonding through the carbonyl and amide groups, π-π interactions through the aromatic rings, and hydrophobic interactions via the methyl substituent .

The physicochemical properties of 6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one can be predicted based on its structural features and comparison with related compounds. The compound likely exhibits moderate to high lipophilicity due to the presence of two aromatic systems and the methyl group, suggesting a predicted logarithm of the partition coefficient (log P) in the range of 3-4. This lipophilic character would contribute to limited water solubility, likely in the micromolar range, while promoting good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and chloroform. The presence of the carbonyl groups and the NH moiety in the benzoxazolone ring provides potential hydrogen bond acceptors and donors, respectively, which may influence the compound's interaction with biological macromolecules and its solubility profile in various media .

The electronic distribution within 6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one represents an important aspect of its chemical behavior. The carbonyl group connecting the benzoxazolone core to the 4-methylphenyl moiety introduces electron-withdrawing character, while the methyl group on the phenyl ring contributes electron-donating effects. This electronic distribution creates a polarized molecule with regions of varying electron density, potentially influencing its reactivity and interaction with biological targets. The conjugated system spanning the entire molecule also contributes to its planarity, which may impact its ability to interact with binding pockets in proteins and enzymes .

Based on comparisons with structurally related compounds, 6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one is expected to exist as a crystalline solid under standard conditions, with a relatively high melting point, likely above 200°C depending on the crystalline form. The compound would be expected to demonstrate reasonable stability under normal laboratory storage conditions, although it may be sensitive to strong acidic or basic environments that could promote hydrolysis of the amide or ketone functionalities. The presence of the methyl group at the para position of the benzoyl moiety may also influence the compound's metabolic stability, potentially affecting its pharmacokinetic profile in biological systems .

Synthesis Methods for 6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one

Classical Synthetic Approaches

Pharmacological Activities and Applications

Antimicrobial Activities

The benzoxazolone scaffold has demonstrated significant antimicrobial properties across various derivatives, suggesting potential applications for 6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one in combating bacterial and fungal infections. Research has shown that certain 3-(4-substituted benzoylmethyl)-2-benzoxazolinones exhibit activity against both gram-positive and gram-negative bacteria, as well as various Candida species, indicating a broad spectrum of antimicrobial effects . The presence of the 4-methylbenzoyl group at the C(6) position in our target compound may influence its antimicrobial profile, potentially enhancing its efficacy against specific pathogens. The lipophilic character conferred by this substituent could facilitate penetration of microbial cell membranes, representing a possible mechanism for its antimicrobial action.

The potential antimicrobial applications of 6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one might extend beyond direct antibacterial and antifungal effects to include synergistic activity with established antimicrobial agents. Some benzoxazolone derivatives have been shown to enhance the efficacy of conventional antibiotics, possibly by interfering with bacterial resistance mechanisms or improving the penetration of antimicrobial agents into bacterial cells . The structural features of 6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one, particularly its lipophilic character and potential for multiple non-covalent interactions, suggest it might exhibit similar synergistic effects, potentially addressing the growing challenge of antimicrobial resistance.

Central Nervous System Activities

The potential central nervous system (CNS) activities of 6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one represent another promising area for investigation, given the established neuroactive properties of various benzoxazolone derivatives. Research has demonstrated that certain benzoxazolone compounds exhibit anticonvulsant, anxiolytic, and neuroprotective effects, suggesting multiple mechanisms of action within the CNS . The structural features of 6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one, particularly its moderate lipophilicity, may facilitate blood-brain barrier penetration, a critical factor for CNS-active compounds. The presence of the 4-methylbenzoyl group at the C(6) position could influence the compound's interaction with specific neuroreceptors or neurotransmitter systems, potentially conferring unique CNS pharmacological properties.

Recent studies have explored the potential of benzoxazolone carboxamides as orally bioavailable and CNS-penetrant agents, highlighting the importance of structural optimization to enhance brain penetration and target engagement . The lipophilic balance achieved in 6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one through the combination of the benzoxazolone core and the 4-methylbenzoyl substituent might confer favorable CNS distribution properties. Additionally, the carbonyl groups present in the molecule could engage in hydrogen bonding interactions with specific CNS targets, potentially contributing to selective pharmacological effects within the brain. These structural features suggest potential applications in neurological and psychiatric disorders, although specific studies would be required to characterize the compound's CNS activity profile.

The development of CNS-active compounds with improved safety profiles represents a significant challenge in medicinal chemistry, and benzoxazolone derivatives have shown promise in this regard. Some benzoxazolone-based compounds exhibit reduced peripheral side effects compared to established CNS drugs, possibly due to selective distribution or target engagement within the brain . The structural characteristics of 6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one suggest it might share this favorable safety profile, potentially offering advantages over existing CNS medications. Furthermore, the potential dual anti-inflammatory and CNS activities of this compound could be particularly valuable for conditions with both neuroinflammatory and neuropsychiatric components, such as neurodegenerative disorders or certain types of chronic pain syndromes.

Structure-Activity Relationship Analysis

Influence of the Benzoxazolone Core

The benzoxazolone scaffold represents the fundamental pharmacophoric element of 6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one, contributing significantly to its potential biological activities. This heterocyclic system features multiple binding sites for interaction with biological targets, including the nitrogen atom, carbonyl oxygen, and aromatic ring . Structure-activity relationship studies on various benzoxazolone derivatives have demonstrated that this core structure is essential for anti-inflammatory activity, particularly through its ability to interact with the cyclooxygenase binding site. The planar nature of the benzoxazolone ring facilitates its accommodation within the active site of enzymes such as COX-2, while the lactam functionality provides hydrogen bonding capabilities that can enhance binding affinity and selectivity. These structural features suggest that the benzoxazolone core of 6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one would contribute significantly to its potential anti-inflammatory properties.

Research has also indicated that the benzoxazolone core contributes to the antimicrobial activity observed in various derivatives, possibly through interaction with specific microbial targets or through general mechanisms involving membrane disruption . The relatively small size and planar geometry of the benzoxazolone ring may facilitate its penetration into bacterial cells, while its amphiphilic character allows for interaction with both hydrophilic and hydrophobic components of microbial structures. Additionally, the electronic distribution within the benzoxazolone core creates regions of varying electron density, potentially enabling multiple types of non-covalent interactions with biological targets. These characteristics suggest that the benzoxazolone scaffold in 6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one would contribute to a broad spectrum of potential biological activities beyond just anti-inflammatory effects.

Impact of the 4-Methylbenzoyl Substituent

The presence of the methyl group at the para position of the benzoyl moiety introduces additional considerations regarding the compound's biological activity. Methyl substituents typically enhance lipophilicity and can exert electronic effects through inductive and hyperconjugative mechanisms, potentially influencing the reactivity of neighboring functional groups . In the context of benzoxazolone derivatives, para-methyl substitution has been associated with enhanced anti-inflammatory activity in some cases, possibly due to improved interaction with the hydrophobic binding pockets of COX enzymes . Additionally, the methyl group may influence the metabolic stability of the compound by affecting the susceptibility of the benzoyl moiety to oxidative metabolism. These factors suggest that the specific positioning of the methyl group in 6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one might contribute significantly to its pharmacological and pharmacokinetic profile.

Analytical Characterization

Chromatographic Analysis

Chromatographic techniques play a crucial role in the analysis, purification, and quality control of compounds like 6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one. High-Performance Liquid Chromatography (HPLC) would be particularly suitable for the analysis of this compound, with reversed-phase conditions using C18 columns and mobile phases containing mixtures of water and organic solvents (acetonitrile or methanol) likely providing good separation from potential impurities or related compounds . The relatively high lipophilicity of 6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one, contributed by both the benzoxazolone core and the 4-methylbenzoyl substituent, would result in significant retention on reversed-phase columns, necessitating a substantial proportion of organic solvent in the mobile phase to achieve reasonable elution times. UV detection at wavelengths corresponding to the absorption maxima of the compound (likely in the range of 240-280 nm) would provide sensitive and selective detection for quantitative analysis.

Thin-Layer Chromatography (TLC) represents a simple yet effective technique for monitoring reactions, assessing purity, and identifying 6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one. Based on the practices reported for similar benzoxazolone derivatives, suitable mobile phases might include mixtures of dichloromethane and methanol (gradient 1 to 10% of methanol) or ethyl acetate and hexane mixtures . The compound would likely exhibit good mobility in these solvent systems, with visualization possible under UV light due to the aromatic systems present in the molecule. TLC can also be valuable for identifying appropriate solvent systems for column chromatography during purification, a critical step in the synthesis of 6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one. The retention factor (Rf) in standardized TLC systems could serve as an additional parameter for compound identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) might be applicable for the analysis of 6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one, depending on its thermal stability and volatility . If suitable for GC analysis, the compound would produce characteristic mass spectral fragmentation patterns that could be valuable for its identification and structural confirmation. The combination of retention time data and mass spectral information would provide a high level of specificity for compound identification, particularly valuable in complex matrices. Liquid Chromatography-Mass Spectrometry (LC-MS) represents another powerful analytical approach, combining the separation capability of HPLC with the structural information provided by mass spectrometry . This technique would be particularly valuable for trace analysis, metabolite identification, and characterization of potential degradation products of 6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one in various matrices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume